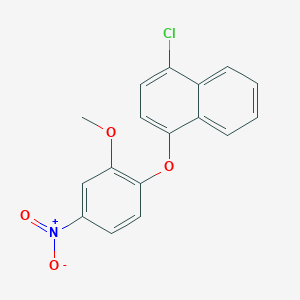
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with a methoxy and a nitro group
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. One common synthetic route involves the nitration of 2-methoxyphenol to obtain 2-methoxy-4-nitrophenol, which is then reacted with 1-chloronaphthalene under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenoxy group may also play a role in binding to specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene can be compared with similar compounds such as:
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene: Similar structure but with a fluoro group instead of a methoxy group.
2-Chloro-1-methoxy-4-nitrobenzene: Lacks the naphthalene ring, making it less complex.
4-Chloro-3-nitroanisole: Contains a nitro and methoxy group but lacks the phenoxy and naphthalene components
Propriétés
Numéro CAS |
83054-23-3 |
|---|---|
Formule moléculaire |
C17H12ClNO4 |
Poids moléculaire |
329.7 g/mol |
Nom IUPAC |
1-chloro-4-(2-methoxy-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17-10-11(19(20)21)6-8-16(17)23-15-9-7-14(18)12-4-2-3-5-13(12)15/h2-10H,1H3 |
Clé InChI |
AJINYMKFYBKLHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



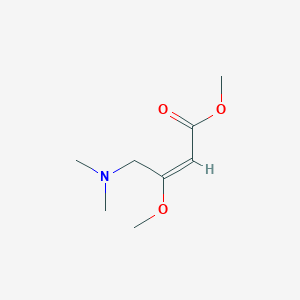

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)

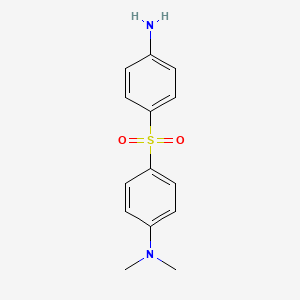
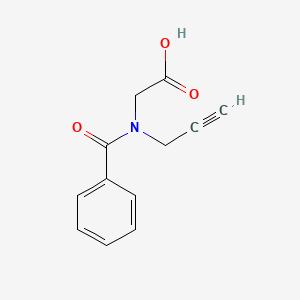
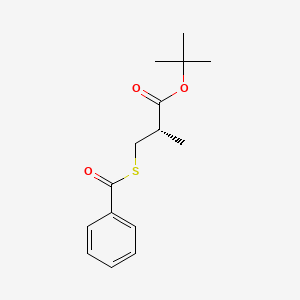
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
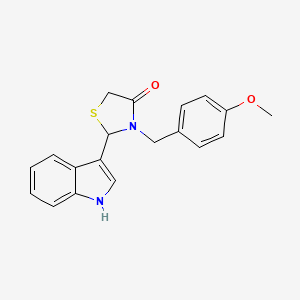

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
